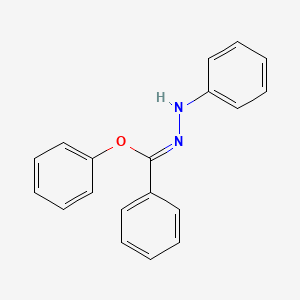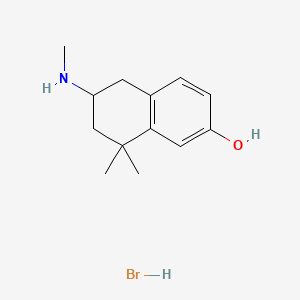
2,3,4-Trimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H16. It belongs to the class of biphenyls, which are composed of two benzene rings connected by a single bond. This compound is characterized by the presence of three methyl groups attached to the biphenyl structure at the 2, 3, and 4 positions. It is a colorless solid with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 50 to 100°C .
Industrial Production Methods
Industrial production of 2,3,4-Trimethyl-1,1’-biphenyl often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Trimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the aromatic rings of the biphenyl structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
2,3,4-Trimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 2,3,4-Trimethyl-1,1’-biphenyl involves its interaction with various molecular targets and pathways. In electrophilic substitution reactions, the methyl groups on the biphenyl structure can activate the aromatic rings, making them more reactive towards electrophiles. This activation occurs through the inductive and conjugative effects of the methyl groups, which donate electron density to the aromatic system .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethyl-1,1’-biphenyl: Similar structure with methyl groups at different positions.
3,4,4’-Trimethyl-1,1’-biphenyl: Another isomer with a different arrangement of methyl groups.
Uniqueness
2,3,4-Trimethyl-1,1’-biphenyl is unique due to its specific arrangement of methyl groups, which can influence its chemical reactivity and physical properties
Propriétés
Numéro CAS |
30581-97-6 |
|---|---|
Formule moléculaire |
C15H16 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
1,2,3-trimethyl-4-phenylbenzene |
InChI |
InChI=1S/C15H16/c1-11-9-10-15(13(3)12(11)2)14-7-5-4-6-8-14/h4-10H,1-3H3 |
Clé InChI |
RZTQGLJYMDOELQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C2=CC=CC=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


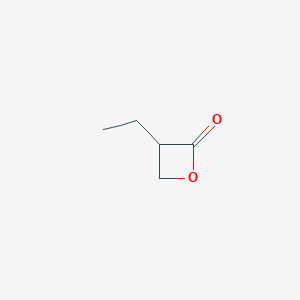
![1,3-Bis[(2-methylphenyl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14688194.png)
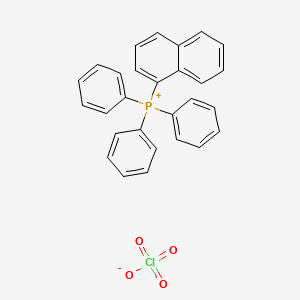
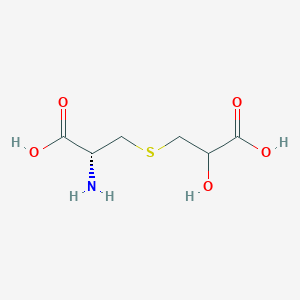
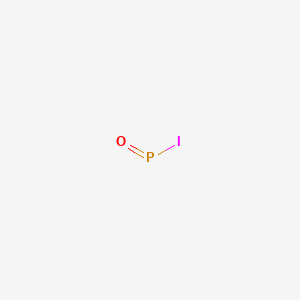

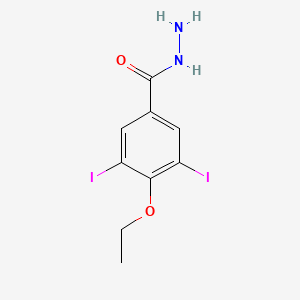
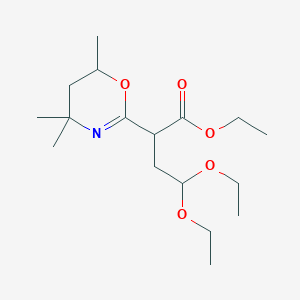
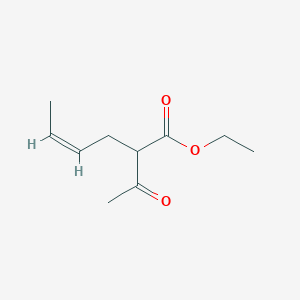

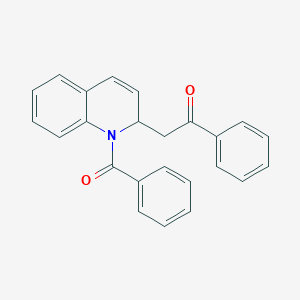
![1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14688259.png)
